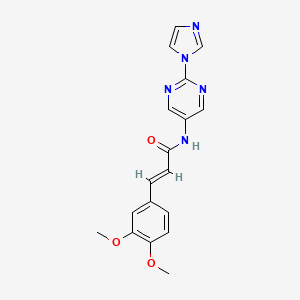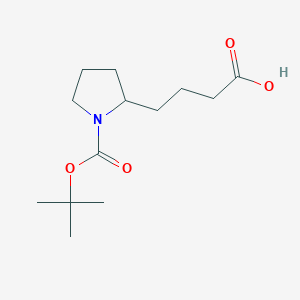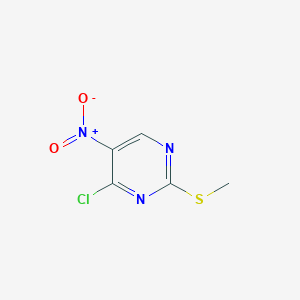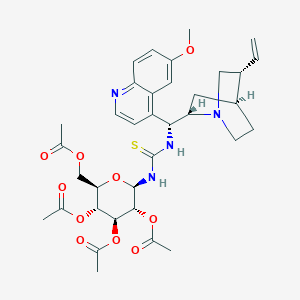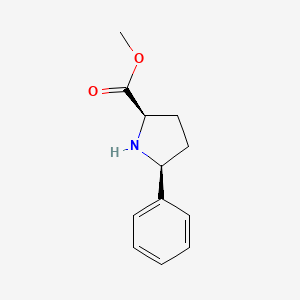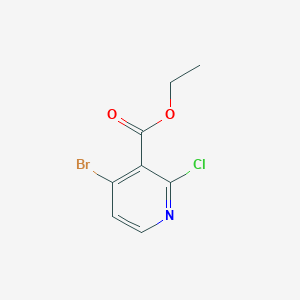
Ethyl 4-bromo-2-chloronicotinate
Vue d'ensemble
Description
Ethyl 4-bromo-2-chloronicotinate is a chemical compound with the CAS Number: 1421621-12-6 . It has a molecular weight of 264.51 . The compound is typically stored at temperatures between 2-8°C . It is a liquid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H7BrClNO2/c1-2-13-8(12)6-5(9)3-4-11-7(6)10/h3-4H,2H2,1H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 264.51 . The compound is typically stored at temperatures between 2-8°C .Applications De Recherche Scientifique
Reaction and Synthesis Applications
- Ethyl 4-bromo-2-chloronicotinate is involved in various organic reactions and synthesis processes. For instance, ethyl 4-bromo (and chloro)-3-oxobutanoate reacts with diethyl malonate, methyl cyanoacetate, and malononitrile to yield various organic compounds like diethyl 5-ethoxycarbonyl-3-oxohexanedioate and ethyl 5-amino-4-cyanofuran-2-acetate (Kato, Kimura, & Tanji, 1978).
Industrial Synthesis
- This compound is used in the industrial synthesis of various chemicals. Qi Zhang, Yao Cheng, and Wang Guang (2011) demonstrated its use in synthesizing 2,4-pentadienoicacid-2-cyano-5- dimethylaminoethylester, highlighting its potential for industrial applications (Zhang, Cheng, & Guang, 2011).
Pharmaceutical Intermediates
- This compound serves as a precursor or intermediate in the preparation of pharmaceutical compounds. For example, ethyl 4-bromoacetoacetate is used to produce ethyl 4-bromo-3-hydroxy-3-(2-hydroxyphenyl) butyrate, an intermediate in Pechmann reaction (Kimura, Sato, Tsuchiya, Chiba, & Kato, 1982).
Spectroscopic Analysis
- The molecule has been a subject of spectroscopic studies, like the work done by Karabacak et al. (2016), where they conducted a detailed spectroscopic (FT-IR, FT-Raman, dispersive Raman and NMR) study of ethyl-6-chloronicotinate, providing insights into the structural and physicochemical properties of the molecule (Karabacak, Calisir, Kurt, Kose, & Atac, 2016).
Development of Antagonists
- This compound is used in the development of certain pharmaceutical antagonists. Andersen et al. (2013) detailed its use in the multi-kilogram-scale synthesis of AZD1283, a selective and reversible antagonist of the P2Y12 receptor (Andersen, Aurell, Zetterberg, Bollmark, Ehrl, Schuisky, & Witt, 2013).
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 4-bromo-2-chloropyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO2/c1-2-13-8(12)6-5(9)3-4-11-7(6)10/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTPAWRJBAXWLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CN=C1Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

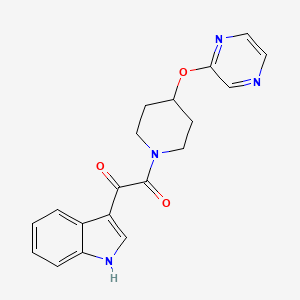
![3-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)-7-ethyl-8-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B3239736.png)
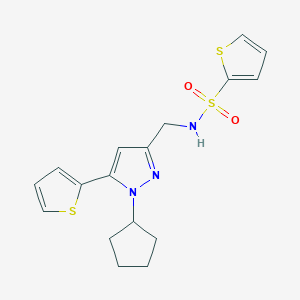
![8-(tert-butyl)-N-(3-(methylsulfonamido)phenyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B3239741.png)
![N-(3-acetylphenyl)-8-(tert-butyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B3239743.png)
![(E)-1-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)-3-phenylprop-2-en-1-one](/img/structure/B3239756.png)
